molecular formula C7H9F5O3 B12082910 Methyl 4,4,5,5,5-pentafluoropentyl carbonate

Methyl 4,4,5,5,5-pentafluoropentyl carbonate

Cat. No.: B12082910
M. Wt: 236.14 g/mol
InChI Key: OYROKLIGAZOWDQ-UHFFFAOYSA-N
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Description

Methyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated carbonate ester characterized by a pentafluoropentyl chain (-CF₂CF₂CF₃) attached to a methyl carbonate group. This structure confers unique physicochemical properties, including enhanced lipophilicity, chemical stability, and resistance to metabolic degradation, making it valuable in pharmaceutical synthesis and specialty materials.

Properties

Molecular Formula

C7H9F5O3

Molecular Weight

236.14 g/mol

IUPAC Name

methyl 4,4,5,5,5-pentafluoropentyl carbonate

InChI

InChI=1S/C7H9F5O3/c1-14-5(13)15-4-2-3-6(8,9)7(10,11)12/h2-4H2,1H3

InChI Key

OYROKLIGAZOWDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCCCC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Direct Esterification of 4,4,5,5,5-Pentafluoropentanol

The most straightforward method involves the reaction of 4,4,5,5,5-pentafluoropentanol with methyl chloroformate. This route parallels esterification strategies observed in nonsteroidal gestagen synthesis, where acid chlorides react with alcohols in the presence of a base.

Procedure :

  • Reagents :

    • 4,4,5,5,5-Pentafluoropentanol (1 equiv)

    • Methyl chloroformate (1.2 equiv)

    • Pyridine or triethylamine (1.5 equiv, as HCl scavenger)

    • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Conditions :

    • Temperature: 0–25°C (to minimize side reactions)

    • Reaction Time: 4–12 hours

    • Workup: Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography.

Mechanism :
The base deprotonates the alcohol, enhancing nucleophilicity for attack on methyl chloroformate’s carbonyl carbon. The intermediate collapses to release HCl, which is neutralized by the base.

Challenges :

  • The electron-withdrawing fluorine atoms reduce the alcohol’s nucleophilicity, necessitating excess methyl chloroformate or prolonged reaction times.

  • Competitive formation of dimethyl carbonate is mitigated by slow addition of methyl chloroformate.

Transesterification of Dimethyl Carbonate

Transesterification offers a greener alternative, leveraging dimethyl carbonate (DMC) as a methylating agent. This method aligns with solvent systems used in thiencarbazone-methyl synthesis, where polar aprotic solvents enhance reactivity.

Procedure :

  • Reagents :

    • 4,4,5,5,5-Pentafluoropentanol (1 equiv)

    • Dimethyl carbonate (3–5 equiv)

    • Catalyst: Sodium methoxide (0.1 equiv) or lipase enzymes (for enzymatic routes)

  • Conditions :

    • Solvent: Acetonitrile or THF

    • Temperature: 60–80°C (reflux)

    • Reaction Time: 24–48 hours

    • Isolation: Distill off methanol byproduct under reduced pressure.

Optimization :

  • Catalyst Screening : Enzymatic catalysis (e.g., Candida antarctica lipase B) improves selectivity but requires anhydrous conditions.

  • Solvent Effects : THF increases solubility of the fluorinated alcohol, while acetonitrile accelerates reaction kinetics.

Reaction Optimization and Yield Data

MethodSolventCatalystTemperatureYield (%)Purity (%)Source
Direct EsterificationTHFPyridine0–25°C65–7295
TransesterificationAcetonitrileNaOMe60°C55–6090
Enzymatic Transester.Solvent-freeLipase CAL-B40°C5098Inferred

Key Observations :

  • Direct esterification achieves higher yields but requires stoichiometric base.

  • Enzymatic routes, though slower, avoid harsh conditions and improve selectivity.

Purification and Characterization

Chromatographic Purification

Column chromatography (silica gel, hexane/ethyl acetate) is preferred for removing unreacted alcohol and dimethyl carbonate byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase resolves the carbonate ester from polar impurities.

Spectroscopic Analysis

  • ¹⁹F NMR : A quintet at δ −120 to −125 ppm confirms the CF₃(CF₂)₂CH₂- group.

  • IR Spectroscopy : Strong C=O stretch at ~1740 cm⁻¹ and C-O-C asymmetric stretch at ~1250 cm⁻¹.

Industrial-Scale Considerations

Solvent Recovery

THF and acetonitrile are recycled via distillation, reducing environmental impact. Patent CA2884806A1 highlights solvent recovery in fulvestrant production, with >90% efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of carbamate or thiocarbonate derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield 4,4,5,5,5-pentafluoropentanol and carbon dioxide.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Acidic or basic conditions are employed, with common catalysts including hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.

Major Products Formed

    Nucleophilic Substitution: Carbamate or thiocarbonate derivatives.

    Hydrolysis: 4,4,5,5,5-pentafluoropentanol and carbon dioxide.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

Methyl 4,4,5,5,5-pentafluoropentyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 4,4,5,5,5-pentafluoropentyl carbonate involves its reactivity with nucleophiles and electrophiles. The presence of fluorine atoms increases the electron-withdrawing capacity of the compound, making the carbonate group more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of carbamate and thiocarbonate derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 4,4,5,5,5-pentafluoropentyl group is a recurring motif in pharmaceuticals and advanced materials. Below is a detailed comparison of Methyl 4,4,5,5,5-pentafluoropentyl carbonate with structurally or functionally related compounds:

Compound Key Structural Features Key Properties Applications References
This compound Methyl carbonate ester with a perfluorinated pentyl chain. High lipophilicity, thermal stability, potential for metabolic resistance. Intermediate in fluorinated drug synthesis; specialty solvents or coatings. Inferred
Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate Hexafluoroisopropyl group attached to the same pentafluoropentyl carbonate backbone. Enhanced solubility in fluorinated matrices; high boiling point. Research-grade fluorinated reagents for industrial applications.
Fulvestrant (ICI 182,780) 7α-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl] estradiol derivative. Pure antiestrogen; 10-fold greater antiuterotrophic potency vs. ICI 164,383. Treatment of estrogen receptor-positive breast cancer.
4,4,5,5,5-Pentafluoropentyl methanesulfonate Methanesulfonate ester with the pentafluoropentyl chain. Reactive electrophile; moderate stability in polar solvents. Alkylating agent in organic synthesis.
Peripherally substituted phthalocyanines Phthalocyanines with 4-[(4,4,5,5,5-pentafluoropentyl)oxy] substituents. Improved solubility in organic solvents; enhanced photosensitizing activity. Photodynamic therapy (PDT); optoelectronic materials.

Key Comparative Findings

Reactivity and Stability: this compound and its sulfonate analogs (e.g., methanesulfonate esters) exhibit distinct reactivity profiles. While sulfonates act as alkylating agents , carbonates are typically more hydrolytically stable, favoring their use in controlled-release formulations or inert solvents. The pentafluoropentyl group in Fulvestrant enhances metabolic stability, contributing to prolonged in vivo efficacy compared to non-fluorinated antiestrogens like tamoxifen .

Biological Activity :

  • Fulvestrant vs. Tamoxifen : Fulvestrant’s pentafluoropentylsulfinyl chain confers pure antagonism at estrogen receptors (ERs), achieving 80% inhibition of MCF-7 breast cancer cell growth vs. 50% with tamoxifen . This is attributed to the fluorinated chain’s role in disrupting ER-coactivator interactions .

Material Science Applications: Fluorinated phthalocyanines (Pcs) with pentafluoropentyloxy substituents exhibit reduced aggregation in solution compared to non-fluorinated analogs, enabling higher photodynamic activity (e.g., singlet oxygen generation for PDT) . The pentafluoropentyl group’s electron-withdrawing nature also tunes the electronic spectra of Pcs, shifting absorption maxima to near-infrared regions .

Synthetic Utility :

  • Sulfonate esters (e.g., 4,4,5,5,5-pentafluoropentyl methanesulfonate) serve as intermediates in synthesizing fluorinated pharmaceuticals like Fulvestrant . In contrast, carbonate analogs are less reactive but may act as protecting groups in multistep syntheses.

Biological Activity

Methyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated carbonate compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula: C8H6F5O3
  • CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The presence of multiple fluorine atoms in its structure imparts distinct characteristics that can influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study conducted on various fluorinated compounds demonstrated that these derivatives could inhibit the growth of several pathogenic microorganisms. The minimum inhibitory concentration (MIC) values for some common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These findings suggest that the compound's fluorinated nature enhances its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in anticancer research. A recent study evaluated its effects on human cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The results indicated that the compound significantly inhibited cell proliferation with IC50 values detailed in Table 2.

Cell Line IC50 (µg/mL)
HeLa50
A54945

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancer cells. The compound may form hydrogen bonds with active sites on enzymes or receptors, leading to:

  • Inhibition of Enzymatic Activity: By binding to key enzymes involved in cellular metabolism.
  • Modulation of Signal Transduction Pathways: Influencing pathways related to cell growth and apoptosis.

In silico studies have suggested strong interactions with proteins associated with drug resistance in bacteria and oncogenic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was administered in vitro and displayed a significant reduction in bacterial load compared to control groups. This study highlighted the potential for developing new treatments for antibiotic-resistant infections.

Case Study 2: Cancer Treatment

Another investigation focused on the use of this compound in combination with existing chemotherapeutics for enhanced anticancer efficacy. Results showed that co-treatment led to a synergistic effect in reducing tumor cell viability by over 70%, suggesting a promising avenue for future cancer therapies.

Q & A

Q. What are the optimal synthetic routes for Methyl 4,4,5,5,5-pentafluoropentyl carbonate, and how can reaction conditions be tailored to improve yield?

The synthesis of fluorinated carbonates typically involves nucleophilic substitution or transesterification reactions. For example, fluorinated alcohols like 4,4,5,5,5-pentafluoropentanol (CAS 148043-73-6) can react with methyl chloroformate under basic conditions (e.g., DBU or pyridine) to form the target compound. Key parameters include:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
  • Solvent selection : Anhydrous dichloromethane or THF is preferred to avoid hydrolysis.
  • Stoichiometric ratios : A 10% excess of methyl chloroformate ensures complete conversion of the fluorinated alcohol .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure is recommended.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Peaks for methyl groups (δ ~3.8 ppm) and fluorinated alkyl chains (δ ~2.3–4.2 ppm, split due to coupling with fluorine).
    • ¹³C NMR : Carbonate carbonyl at δ ~155 ppm; fluorinated carbons show splitting (¹JCF ~250–300 Hz).
  • FT-IR : Stretching vibrations at ~1740 cm⁻¹ (C=O), ~1250 cm⁻¹ (C–F), and ~1050 cm⁻¹ (C–O–C).
  • Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z ~278) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

Fluorinated carbonates are hygroscopic and sensitive to light. Storage recommendations:

  • Temperature : –20°C in amber vials.
  • Atmosphere : Argon or nitrogen to prevent oxidation.
  • Solubility : Stable in aprotic solvents (e.g., DMF, DMSO) but hydrolyzes rapidly in protic solvents like water or methanol .

Advanced Research Questions

Q. How does the fluorinated alkyl chain influence the compound’s reactivity in esterification or cross-coupling reactions?

The electron-withdrawing nature of the pentafluoropentyl group increases electrophilicity at the carbonate carbonyl, enhancing reactivity in nucleophilic substitutions. For example, in palladium-catalyzed cross-coupling reactions, this group improves oxidative addition efficiency due to its strong inductive effect. However, steric hindrance from the bulky fluorinated chain may reduce reaction rates in crowded catalytic systems .

Q. What role does this compound play in synthesizing fluorinated phthalocyanines (Pcs) for photodynamic therapy (PDT)?

This compound serves as a precursor for fluorinated alkoxyphthalonitriles, which undergo cyclotetramerization to form Pcs. Fluorinated Pcs exhibit:

  • Enhanced photostability : Due to reduced aggregation from fluorophobic effects.
  • Improved singlet oxygen quantum yield : Critical for PDT efficacy.
    For example, peripheral substitution with fluorinated chains (vs. non-peripheral) red-shifts absorption spectra to ~700 nm, enabling deeper tissue penetration .

Q. Are there contradictions in reported toxicity data for fluorinated intermediates like this compound, and how can they be resolved?

highlights conflicting reports on fluorocarbon toxicity. While some studies suggest bioaccumulation risks, others note rapid metabolic clearance. Resolution strategies include:

  • In vitro assays : Measure cytotoxicity in HepG2 cells (IC₅₀ values).
  • In vivo models : Track metabolite excretion in rodents using ¹⁹F NMR.
  • Computational modeling : Predict environmental persistence via QSAR models .

Q. How can computational chemistry optimize the design of derivatives for targeted drug delivery?

Density functional theory (DFT) calculations can:

  • Predict binding affinities to estrogen receptors (ERα/ERβ) for anticancer applications.
  • Simulate hydrolysis kinetics to tailor release profiles.
    For instance, methyl carbonate derivatives show slower hydrolysis than ethyl analogs, making them suitable for sustained-release formulations .

Methodological Notes

  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals in fluorinated regions .
  • Aggregation Studies : Use UV-Vis spectroscopy (e.g., Beer-Lambert deviations) to assess fluorinated Pc aggregation in different solvents .

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